Osthole
Overview
Description
Mechanism of Action
Target of Action
Osthole, a coumarin derivative found in several medicinal plants such as Cnidium monnieri and Angelica pubescens , has been reported to directly target phosphodiesterase 4D (PDE4D) to relax airway smooth muscle (ASM) in animal models, culture tissue slices, and primary culture cells .
Mode of Action
This compound interacts with its target, PDE4D, to induce ASM relaxation . Autocrine PGE2 by ASM cells can bind to EP receptors to activate PKA to induce ASM relaxation . This compound and cAMP share some same binding sites in PDE4D catalytic domain, and this compound should competitively prevent cAMP binding and hydrolysis . Thus, blockade of PDE4D activity by this compound increases intracellular cAMP levels with subsequent stimulation of PKA that leads to ASM relaxation .
Biochemical Pathways
This compound modulates several biochemical pathways to confer its biological effects. It modulates Notch-1, mitogen-activated protein kinase/nuclear factor kappa B (MAPK/NF-κB), Wnt/β-catenin-regulated GSK-3β, brain-derived neurotrophic factor/tyrosine receptor kinase B/cAMP-response element-binding protein (BDNF/TrkB/CREB), and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling cascades . These pathways are involved in various cellular processes such as cell proliferation, apoptosis, cell cycle regulation, and inflammation .
Pharmacokinetics
This compound’s pharmacokinetic properties have been studied in rats. A biphasic phenomenon with a rapid distribution followed by a slower elimination phase was observed from the plasma concentration-time curve . In a study comparing this compound aqueous suspension and L-SMEDDS, this compound S-SMEDDS increased bioavailability by 205 and 152%, respectively . This suggests that S-SMEDDS is an effective oral solid dosage form that can improve the solubility and oral bioavailability of poorly water-soluble drug this compound .
Result of Action
This compound has been reported to exhibit multiple biological activities covering antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities . It inhibits cancer cell proliferation, induces cancer cell apoptosis, inhibits invasion and migration of cancer cells, inhibits cancer angiogenesis, increases sensitivity to chemotherapy drugs, and reverses multidrug resistance of cancer cells .
Biochemical Analysis
Biochemical Properties
Osthole interacts with various enzymes, proteins, and other biomolecules. It has been found to affect the expression of epithelial-mesenchymal transition markers in cancer cells, increasing the expression of E-cadherin and decreasing that of vimentin . This compound also affects the phospholipid biosynthesis, methyl histidine metabolism, pyrimidine metabolism, and β-oxidation of very long chain fatty acid pathways .
Cellular Effects
This compound has been shown to reduce cell viability, proliferation, migration, and invasion in various types of cells, while inducing apoptosis . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the PI3K/AKT signaling pathway in endometrial cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the activation of nuclear factor kappa B (NF-κB), tumor necrosis factor alpha (TNF-α), and mitogen-activated protein kinases (MAPK) that are involved in various processes of the immune response and metabolic and biological processes . It also promotes neurogenesis and neuronal functioning via stimulation of Notch, BDNF/Trk, and P13k/Akt signaling pathways .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in both in vitro and in vivo studies. For example, it has been found to suppress the expression of genes involved in inflammation and reduce the secretion of pro-inflammatory cytokines in histamine or LPS-stimulated cells over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to inhibit the development of inflammatory diseases such as arthritis and hepatitis in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It originates from the phenylpropanoid pathway, with the biosynthesis of coumarins starting with the formation of L-phenylalanine . It has also been found to affect the phospholipid biosynthesis, methyl histidine metabolism, pyrimidine metabolism, and β-oxidation of very long chain fatty acid pathways .
Transport and Distribution
It is known that this compound can be obtained via extraction and separation from plants or total synthesis .
Subcellular Localization
It is known that the biosynthesis of L-phenylalanine, a precursor of this compound, proceeds in plastids while phenylalanine ammonia-lyase and C4H activities reside in the cytosol and endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Osthole can be synthesized through various methods. One common synthetic route involves the Stille cross-coupling reaction. The 8-iodocoumarin derivative undergoes a reaction with tributyl (3-methylbut-2-en-1-yl) stannane in the presence of a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in dimethylformamide at 80°C, resulting in productive yields of this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction and separation from plants. The fruits of Cnidium monnieri are a primary source. The extraction process involves using solvents such as ethanol or methanol to obtain the crude extract, followed by purification steps like column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Osthole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the coumarin structure, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents (methyl iodide) are employed.
Major Products: The major products formed from these reactions are various this compound derivatives, each with potentially unique biological activities .
Scientific Research Applications
Osthole has a wide range of scientific research applications:
Chemistry: this compound and its derivatives are studied for their potential as lead compounds in drug discovery and development.
Comparison with Similar Compounds
Osthole is unique among coumarin derivatives due to its broad spectrum of biological activities. Similar compounds include:
Esculetin: Another coumarin derivative with antioxidant and anti-inflammatory properties.
Umbelliferone: A coumarin compound with antimicrobial and anti-inflammatory activities.
This compound stands out due to its extensive pharmacological profile and potential therapeutic applications across various fields.
Properties
IUPAC Name |
7-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-6,8-9H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRLOUHOWLUMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197507 | |
Record name | Osthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 12.0 mg/L at 30 °C, Practically insoluble in water, Soluble in aqueous alkalies, alcohol, chloroform, acetone, boiling petroleum ether | |
Record name | Osthole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless needle like crystals, Prisms from ether, White powder | |
CAS No. |
484-12-8 | |
Record name | Osthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osthole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osthole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Osthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-2-one, 7-methoxy-8-(3-methyl-2-buten-1-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH1TI1759C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Osthole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
83-84 °C | |
Record name | Osthole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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